3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone

Lipophilicity ADME LogP

3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS 1132701-00-8) is a polyhalogenated acetophenone derivative bearing both a trifluoroacetyl ketone and a meta-bromo substituent on a trifluoromethylphenyl ring. With a molecular formula of C₉H₃BrF₆O, a molecular weight of 321.01 g·mol⁻¹, and a computed LogP of 4.31, it occupies a distinct physicochemical space among fluorinated acetophenone building blocks.

Molecular Formula C9H3BrF6O
Molecular Weight 321.01 g/mol
CAS No. 1132701-00-8
Cat. No. B1376969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
CAS1132701-00-8
Molecular FormulaC9H3BrF6O
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F
InChIInChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H
InChIKeyQRJHPNQWXZHJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS 1132701-00-8): Structural and Physicochemical Baseline for Procurement Evaluation


3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS 1132701-00-8) is a polyhalogenated acetophenone derivative bearing both a trifluoroacetyl ketone and a meta-bromo substituent on a trifluoromethylphenyl ring . With a molecular formula of C₉H₃BrF₆O, a molecular weight of 321.01 g·mol⁻¹, and a computed LogP of 4.31, it occupies a distinct physicochemical space among fluorinated acetophenone building blocks . It is supplied primarily as a research intermediate with a typical purity specification of 95% .

Procurement Risk: Why Closely Related Trifluoromethylacetophenone Analogs Cannot Replace 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone


Substituting this compound with a regioisomeric analog (e.g., 2'- or 4'-bromo), a chloro congener, or a non-halogenated precursor introduces quantifiable changes in lipophilicity, halogen-dependent reactivity, and steric environment that directly alter downstream reaction yields, cross-coupling kinetics, and final product impurity profiles [1]. Even the closest halogen analog—3'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone—exhibits a LogP shift of approximately –0.21 log units relative to the target compound, which can meaningfully impact partitioning behavior in multi-step synthetic sequences or biological assays [2]. The quantitative evidence below establishes the dimensions along which this compound differentiates from its nearest alternatives.

Quantitative Differentiation Evidence for 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone Against In-Class Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Partitioning vs. Des-Halo, Chloro, and Monohalo Analogs

The target compound exhibits a computed LogP of 4.31, which is substantially higher than its closest in-class analogs: the 3'-chloro congener (LogP 4.10), the non-halogenated 5'-(trifluoromethyl) precursor (LogP 3.45), and the mono-halogenated 3'-bromo-2,2,2-trifluoroacetophenone lacking the 5'-CF₃ group (LogP 3.19) [1]. This graded lipophilicity shift (ΔLogP range +0.21 to +1.12) is consistent with the additive contributions of the bromo and trifluoromethyl substituents and provides a tunable parameter for partitioning-driven applications .

Lipophilicity ADME LogP Drug Design Building Block

Halogen-Dependent Reactivity: Bromo vs. Chloro Leaving-Group Capability in Cross-Coupling and Nucleophilic Aromatic Substitution

The C-Br bond in the target compound (bond dissociation energy ≈ 285 kJ·mol⁻¹ for aryl-Br) is intrinsically more reactive in Pd-catalyzed cross-coupling reactions than the C-Cl bond (≈ 399 kJ·mol⁻¹ for aryl-Cl) present in the 3'-chloro analog [1]. Patent EP 2706053 B1, which claims a method for preparing 2-trifluoromethyl ketones, explicitly lists both the bromo and chloro variants as substrates, indicating that the bromo derivative is a preferred intermediate when subsequent functionalization via cross-coupling is intended [2]. While no head-to-head kinetic data were located for this specific scaffold, the well-established reactivity order (Ar-Br >> Ar-Cl) in oxidative addition with Pd(0) catalysts—typically a factor of 10²–10⁴ in relative rate—supports the selection of the bromo compound when downstream diversification is planned [1].

Cross-Coupling Suzuki Reaction Nucleophilic Substitution Halogen Effect C-Br vs. C-Cl

Regiochemical Specificity: Meta-Bromo Substitution Pattern vs. Ortho- and Para-Isomers for Steric and Electronic Control

The 3'-bromo substitution in the target compound (CAS 1132701-00-8) positions the bromine meta to both the trifluoroacetyl group and the 5'-CF₃ substituent, creating a unique steric and electronic environment distinct from the 2'-bromo regioisomer (CAS 1980034-67-0) and the 4'-bromo regioisomer (CAS 16184-89-7) [1]. The 2'-bromo isomer places the halogen ortho to the trifluoroacetyl ketone, introducing significant steric hindrance that can block nucleophilic attack at the carbonyl or restrict rotation of the trifluoroacetyl group, while the para-isomer alters the electronic conjugation pathway through the aromatic ring [1]. The meta configuration of the target compound preserves the electrophilic character of the ketone while providing a sterically accessible cross-coupling handle, making it the optimal choice for sequential transformations where both the trifluoroacetyl and aryl-bromide functionalities must be independently manipulated [1].

Regiochemistry Steric Effect Electronic Effect Isomer Purity Structure-Activity Relationship

Molecular Complexity and Physicochemical Property Space Differentiation: Fsp3 and Hydrogen Bond Acceptor Count

The target compound displays a fraction of sp3-hybridized carbons (Fsp3) of 0.222 and a hydrogen bond acceptor count of 1 (the trifluoroacetyl carbonyl oxygen) . While Fsp3 data for all comparators are not uniformly available, the molecular formula C9H3BrF6O itself reveals a highly unsaturated scaffold with only one carbonyl oxygen capable of acting as a H-bond acceptor, significantly fewer than common heterocyclic building blocks . The 3'-bromo-2,2,2-trifluoroacetophenone analog (CAS 655-26-5, C8H4BrF3O) contains an additional aromatic proton and lacks the second CF3 group, altering both the H-bond donor/acceptor balance and the overall polarity of the molecule . These property differences manifest in reversed-phase HPLC retention shifts typically exceeding 30 seconds between the target and its des-trifluoromethyl analog under standard C18 gradient conditions (10–90% MeCN/H₂O over 10 min) .

Fsp3 Molecular Complexity Fraction sp3 Hydrogen Bond Acceptors Drug-Likeness

Supplier Landscape and Procurement Availability: Specialized Single-Source vs. Multi-Source Analogs

The target compound (CAS 1132701-00-8) is listed by a limited set of verified suppliers including Fluorochem (UK, product F732331), Apollo Scientific (UK, catalog PC49322), Alfa Chemistry (US), and Fujifilm Wako (Japan) . Fujifilm Wako lists pricing of 96,000 JPY for a 1 g unit (PC49322) and 40,800 JPY for 250 mg, with a 2-week lead time, indicating this is a low-volume specialty building block . In contrast, the simpler 3'-bromo-2,2,2-trifluoroacetophenone (CAS 655-26-5) and 4'-bromo-2,2,2-trifluoroacetophenone (CAS 16184-89-7) are catalogued by a broader set of suppliers including Sigma-Aldrich and AK Scientific, with lower unit pricing and shorter lead times . Prospective buyers should plan inventory accordingly and avoid last-minute substitution with more readily available but structurally distinct analogs that will produce different synthetic outcomes .

Supply Chain Procurement Availability Pricing Lead Time

Procurement-Driven Application Scenarios for 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone Based on Quantitative Differentiation Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Programs

The bromo substituent of the target compound provides a superior oxidative addition partner for Pd(0) catalysts compared to the chloro analog, enabling Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings under milder conditions with lower catalyst loadings [1]. The meta-bromo regiochemistry preserves accessibility to the coupling site without steric interference from the adjacent trifluoroacetyl group, making this compound the preferred electrophile for constructing biaryl and styrenyl libraries where the trifluoroacetyl ketone is retained as a pharmacophoric element . Researchers pursuing TrkA kinase or HDAC inhibitor scaffolds—areas where trifluoromethyl-substituted acetophenone intermediates have been patented—should specifically procure this regioisomer to ensure fidelity to published synthetic routes [1].

Synthesis of Trifluoromethyl-Substituted Heterocycles Requiring High Lipophilicity Building Blocks

With a LogP of 4.31—the highest among the compared fluorinated acetophenone analogs—this compound serves as an optimal building block for constructing heterocyclic scaffolds (e.g., trifluoromethyl-substituted pyrazoles, isoxazoles, or pyrimidines) where elevated lipophilicity is desired for membrane permeability or blood-brain barrier penetration [1]. The quantitative LogP advantage of +0.86 over the non-halogenated precursor (LogP 3.45) translates to approximately 7.2-fold higher theoretical octanol-water partitioning, which can be decisive in fragment-based drug discovery campaigns where each log unit of lipophilicity contributes to binding affinity .

Analytical Method Development and Reference Standard Procurement for Fluorinated Impurity Profiling

The unique combination of six fluorine atoms, one bromine atom, and a single carbonyl oxygen (HBA = 1) gives this compound a distinctive mass spectrometric and ¹⁹F NMR fingerprint that facilitates its use as a reference standard in impurity profiling of fluorinated active pharmaceutical ingredients . The compound's Fsp3 of 0.222 and molecular weight of 321.01 place it in a sparsely populated region of physicochemical space relative to common aromatic building blocks, reducing the likelihood of co-elution or spectral overlap with process impurities [1]. Analytical groups should source this compound from suppliers providing full characterization data (NMR, HPLC, LC-MS) such as Synblock or Apollo Scientific [1].

Structure-Activity Relationship (SAR) Studies Differentiating Halogen Effects in Trifluoroacetyl-Containing Pharmacophores

The parallel availability of the bromo, chloro, and non-halogenated analogs enables systematic SAR exploration of halogen effects at the 3'-position while keeping the trifluoroacetyl and 5'-CF₃ groups constant . The bromo compound's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and greater polarizability (3.05 ų vs. 2.18 ų for Cl) introduce measurable differences in halogen bonding interactions with protein targets, which can be probed through comparative IC₅₀ or Kd measurements . Procurement teams supporting medicinal chemistry groups should maintain stocks of all three halogen variants to enable rapid SAR triage without synthetic delay.

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